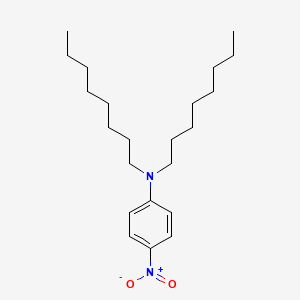

Benzenamine, 4-nitro-N,N-dioctyl-

Description

Benzenamine, 4-nitro-N,N-dioctyl- (IUPAC name: N,N-dioctyl-4-nitrobenzenamine) is a nitro-substituted aromatic amine characterized by a benzene ring with a nitro group (-NO₂) at the para position and two octyl chains (-C₈H₁₇) attached to the nitrogen atom. This structure confers distinct electronic and steric properties:

- Electronic effects: The nitro group is strongly electron-withdrawing, polarizing the aromatic ring and influencing reactivity in electrophilic substitution or reduction reactions.

- Steric effects: The bulky dioctyl substituents enhance lipophilicity, impacting solubility and interaction with biological or polymeric matrices.

Properties

CAS No. |

107613-19-4 |

|---|---|

Molecular Formula |

C22H38N2O2 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

4-nitro-N,N-dioctylaniline |

InChI |

InChI=1S/C22H38N2O2/c1-3-5-7-9-11-13-19-23(20-14-12-10-8-6-4-2)21-15-17-22(18-16-21)24(25)26/h15-18H,3-14,19-20H2,1-2H3 |

InChI Key |

SZRZKZJMRKAMEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-nitro-N,N-dioctyl- typically involves the nitration of N,N-dioctylaniline. The process begins with the preparation of N,N-dioctylaniline by reacting aniline with octyl bromide in the presence of a base such as sodium hydroxide. The resulting N,N-dioctylaniline is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 4-nitro derivative.

Industrial Production Methods

Industrial production of Benzenamine, 4-nitro-N,N-dioctyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration step is particularly critical, requiring careful handling of reagents and control of temperature to prevent side reactions and ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-nitro-N,N-dioctyl- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Oxidation: The compound can be oxidized under strong conditions, leading to the formation of various oxidation products.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 4-amino-N,N-dioctylaniline.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Oxidized products such as nitroso or nitro derivatives.

Scientific Research Applications

Benzenamine, 4-nitro-N,N-dioctyl- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals, including stabilizers and additives for polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenamine, 4-nitro-N,N-dioctyl- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s lipophilic nature, due to the presence of octyl groups, facilitates its interaction with lipid membranes and intracellular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between Benzenamine, 4-nitro-N,N-dioctyl- and related compounds:

Physical and Chemical Properties

- Lipophilicity: The dioctyl chains in Benzenamine, 4-nitro-N,N-dioctyl- significantly increase its logP value compared to shorter-chain analogs like N,N-dimethyl-4-nitroaniline (logP ~1.5 vs. ~4.5 estimated for dioctyl) .

- Thermal Stability : Bulky alkyl groups (e.g., octyl) improve thermal stability, as seen in Benzenamine, 4-octyl-N-(4-octylphenyl), which lacks a nitro group but decomposes above 300°C . The nitro group may lower thermal stability due to its oxidative nature.

- Electronic Properties: The nitro group’s electron-withdrawing effect red-shifts UV-Vis absorption compared to non-nitro analogs, making it useful in photochemical applications .

Key Differentiators

- Nitro Group vs. Other Substituents : Unlike halogenated analogs (e.g., 4-chloro-N-(phenylmethylene)benzenamine ), the nitro group in Benzenamine, 4-nitro-N,N-dioctyl- enhances electrophilicity, enabling nucleophilic aromatic substitution or reduction to amines.

- Alkyl Chain Length : Compared to dipropyl or dimethyl analogs, dioctyl chains drastically alter solubility and aggregation behavior, making the compound suitable for colloidal systems or micelle formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.